molecular formula C14H17N3O5 B3011322 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034385-46-9

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B3011322
CAS No.: 2034385-46-9
M. Wt: 307.306
InChI Key: WRGOFYYKKGDLPF-UHFFFAOYSA-N
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Description

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione ( 2034385-46-9) is a high-purity chemical compound for research and development applications. It has a molecular formula of C14H17N3O5 and a molecular weight of 307.30 g/mol . Its structure features a 3,5-dimethylisoxazole moiety linked via a carbonyl group to a piperidine ring, which is in turn connected to an oxazolidine-2,4-dione heterocycle . This specific architecture, particularly the oxazolidine-2,4-dione core, is of significant interest in medicinal chemistry. Compounds with similar heterocyclic dione scaffolds, such as thiazolidine-2,4-diones, have demonstrated promising biological activities, including potent antimycobacterial properties against strains like Mycobacterium tuberculosis H37Rv . Furthermore, the 1-(3,5-dimethyl-isoxazole-4-carbonyl)-piperidine component is a known chemical building block, suggesting its potential use in the synthesis of more complex molecules for pharmaceutical exploration . Researchers can leverage this compound as a key intermediate in designing novel bioactive molecules or for probing biological mechanisms. This product is strictly for non-human, non-veterinary research purposes.

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGOFYYKKGDLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.

Mode of Action

It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.

Result of Action

Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Biological Activity

The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel synthetic molecule with potential pharmacological applications. Its unique structure combines an isoxazole moiety with a piperidine ring and an oxazolidine core, which suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 2034385-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses. By inhibiting LFA-1, the compound may modulate immune cell adhesion and migration, potentially reducing inflammation and autoimmune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that oxazolidine derivatives exhibited IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest a comparable mechanism.

Antioxidant Activity

Oxazolidine compounds are also known for their antioxidant properties. These activities are vital in preventing oxidative stress-related diseases. The antioxidant capacity can be assessed through various assays, such as DPPH and ABTS radical scavenging tests. Although specific data for this compound are not available, related compounds have demonstrated moderate antioxidant activity .

Study 1: LFA-1 Inhibition and Immune Modulation

In a recent investigation, researchers evaluated the immunomodulatory effects of compounds similar to this compound. The study found that these compounds effectively inhibited LFA-1 interactions in vitro, leading to reduced T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and transplant rejection.

Study 2: Anticancer Screening

A screening study involving various oxazolidine derivatives revealed that certain structural modifications significantly enhanced anticancer activity against breast and lung cancer cell lines. Although the specific compound was not tested directly, its analogs showed promising results with IC₅₀ values indicating potent cytotoxicity . These findings support further investigation into this compound's potential as an anticancer agent.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC₅₀ (µg/mL)
Compound ASimilarAnticancer11.20
Compound BSimilarAntioxidantModerate
Compound CSimilarLFA-1 InhibitionEffective

Comparison with Similar Compounds

Functional Implications :

  • The oxazolidine-2,4-dione core may enhance metabolic stability compared to imidazolidine-2,4-dione due to reduced ring strain.

Pharmacologically Active Analogues

DMPI and CDFII are piperidine-containing compounds with antimicrobial synergist activity against MRSA. Key distinctions include:

  • Core Structure : Both feature indole and substituted phenyl groups absent in the target compound.
  • Biological Activity : DMPI/CDFII enhance carbapenem efficacy, whereas the target compound’s activity is uncharacterized .

Toxicological and Regulatory Comparisons

Regulatory Status

  • S6821/S7958 : Evaluated by the WHO, their dietary exposures exceeded the threshold for structural class III (90 µg/person/day), necessitating additional safety data .
  • Target Compound : If intended as a food additive, similar regulatory scrutiny would apply due to structural similarity to S6821/S7958 .

Q & A

Basic: What are the recommended methods for synthesizing 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione?

Answer:
Acylation of the piperidine ring with 3,5-dimethylisoxazole-4-carbonyl chloride is a critical step. Key parameters include:

  • Solvent selection : Use dichloromethane or THF for solubility and reactivity .
  • Temperature control : Maintain 0–50°C to minimize side reactions .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >95% purity . Post-synthesis, characterize via 1H/13C NMR (chloroform-d, δ assignments) and HRMS to confirm molecular weight .

Basic: What analytical techniques validate the compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : Assign peaks for the isoxazole (δ ~2.3–2.4 ppm for methyl groups) and oxazolidine-dione (δ ~4.5–5.2 ppm for protons adjacent to carbonyls) .
  • HPLC/UV : Follow pharmacopeial protocols (e.g., ammonium acetate buffer, pH 6.5) to quantify purity ≥99% .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and isoxazole ring vibrations (C-O-C at ~1250 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response validation : Use multiple assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) to confirm potency thresholds .
  • Orthogonal assays : Pair cell-based assays (e.g., MRSA growth inhibition) with target-specific tests (e.g., β-lactamase inhibition) to rule off-target effects .
  • Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may skew activity .

Basic: What parameters optimize the acylation of piperidine with 3,5-dimethylisoxazole-4-carbonyl chloride?

Answer:

  • Stoichiometry : Use 1.2–1.5 equivalents of acyl chloride to ensure complete piperidine functionalization .
  • Catalysis : Add TFA (10 equiv) to protonate the piperidine nitrogen, enhancing nucleophilicity .
  • Reaction monitoring : Track progress via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) .

Advanced: How can molecular docking predict interactions with enzymatic targets?

Answer:

  • Target preparation : Retrieve protein structures (e.g., β-lactamases from PDB) and optimize protonation states using tools like AutoDockTools .
  • Docking protocols : Employ flexible ligand sampling (e.g., Lamarckian GA in AutoDock Vina) with grid boxes centered on active sites .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations (e.g., GROMACS) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: Which in vitro models assess pharmacokinetic properties like metabolic stability?

Answer:

  • Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS .
  • Permeability : Conduct Caco-2 cell monolayer assays (apparent permeability, Papp >1×10⁻⁶ cm/s indicates good absorption) .
  • Plasma protein binding : Employ equilibrium dialysis to measure free fraction (% unbound) .

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